N-[2-(4-chlorophenyl)ethyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenyl)ethyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including N-[2-(4-chlorophenyl)ethyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide, typically involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of sulfur with various substrates under specific conditions. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient synthesis on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: N-[2-(4-chlorophenyl)ethyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens and nucleophiles . The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the reaction’s outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide has numerous applications in scientific research. In medicinal chemistry, thiophene derivatives are explored for their potential as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents . In material science, they are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, thiophene derivatives serve as corrosion inhibitors in industrial chemistry .
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including the inhibition of enzymes and receptors involved in disease processes . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-[2-(4-chlorophenyl)ethyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide include other thiophene derivatives such as suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is a dental anesthetic used in Europe .
Uniqueness: The uniqueness of this compound lies in its specific structure, which imparts distinct biological and chemical properties. Its combination of functional groups and thiophene ring system makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S2/c1-15-3-9-18(10-4-15)29(26,27)24(2)19-12-14-28-20(19)21(25)23-13-11-16-5-7-17(22)8-6-16/h3-10,12,14H,11,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPWJVKIYZRLAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.